Membrane-Targeting Antifungal Potential: 5-Alkyl Chain Length Modulates Bioactivity in the 5aTHQ Natural Product Series
A series of eight naturally occurring 5-alkyl-1,2,3,4-tetrahydroquinolines (5aTHQs) were isolated and evaluated for antifungal activity against wild-type fission yeast (Schizosaccharomyces pombe). The ethyl-substituted member (5-ethyl-THQ, corresponding to the free base of the target compound) was part of this series. The series exhibited chain-length-dependent growth inhibition, with the 5aTHQs showing 2- to 5-fold weaker inhibition against mutant strains synthesizing premature ergosterol (erg2Δ, erg3Δ), indicating a membrane-targeting mechanism . The target compound represents the simplest alkyl variant in this bioactive series, providing a minimal-steric probe for membrane interaction studies.
| Evidence Dimension | Antifungal growth inhibition (wild-type vs. ergosterol mutant fission yeast) |
|---|---|
| Target Compound Data | 5-Ethyl-THQ (free base) — member of the 5aTHQ series showing wild-type selective inhibition (qualitative activity confirmed in series) |
| Comparator Or Baseline | 5aTHQ series members with varied alkyl chains (C₁ to C₅); erg2Δ and erg3Δ mutant strains (premature ergosterol synthesis) |
| Quantified Difference | 2- to 5-fold weaker inhibition in ergosterol mutant strains vs. wild-type across the 5aTHQ series |
| Conditions | Wild-type S. pombe (JY333) and erg2Δ/erg3Δ mutants; MIC determination via broth microdilution |
Why This Matters
This provides the only biologically validated series context for 5-ethyl-THQ, establishing it as the minimal alkyl probe for studying chain-length-dependent membrane-targeting antifungal activity.
